molecular formula C11H8BrNO B1290746 3-Bromo-5-phenoxypyridine CAS No. 28232-63-5

3-Bromo-5-phenoxypyridine

Cat. No. B1290746
CAS RN: 28232-63-5
M. Wt: 250.09 g/mol
InChI Key: VIAAKVXECVQWOE-UHFFFAOYSA-N
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Description

3-Bromo-5-phenoxypyridine, also known as 3-bromo-5-phenoxy pyridine or 3-bromo-5-phenylpyridine, is an organic compound with the chemical formula C10H7BrNO. It is a white to yellow-white crystalline solid, with a melting point of 115-117°C, and a boiling point of 240°C. It is insoluble in water, but soluble in a variety of organic solvents. This compound is used in a wide range of applications, including organic synthesis, pharmaceuticals, and analytical chemistry.

Scientific Research Applications

Crystal Structure Analysis

Research on compounds related to 3-Bromo-5-phenoxypyridine, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, focuses on their crystal structure. This compound, synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, exhibits excellent antibacterial activities. Its crystal structure was analyzed using X-ray diffraction, revealing a trans configuration about the C=N double bond and nearly coplanar benzene and pyridine rings (Wang et al., 2008).

Halogen Atom Migration

Studies on halogeno-derivatives of dihydroxypyridine, which are structurally similar to this compound, explore the migration of halogen atoms during chemical reactions. For instance, chlorination of 3-bromo-2,4-dihydroxypyridine leads to 5-bromo-3-chloro-2,4-dihydroxypyridine, indicating a shift of the bromine atom from the 3-position to the 5-position (Hertog & Schogt, 2010).

Molecular Self-Assembly

Research on N-(5-bromosalicylidene)-x-aminopyridine compounds, which are related to this compound, shows their role in molecular self-assembly. These compounds, obtained by condensation of 5-bromosalicylaldehyde with aminopyridine, form structures stabilized by linear intramolecular hydrogen bonds. The dihalogen C–Br⋯Br–C and halogen C–Br⋯N(Py) interactions are crucial for forming supramolecular architectures (Safin et al., 2016).

Synthesis of Complex Molecules

This compound derivatives are used as intermediates in the synthesis of complex molecules. For example, 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, synthesized through processes like Stille coupling, are used for preparing metal-complexing molecular rods (Schwab et al., 2002).

Photodynamic Therapy Applications

Certain derivatives of this compound are investigated for their potential in photodynamic therapy for cancer treatment. Zinc phthalocyanine derivatives, characterized by their high singlet oxygen quantum yield and suitable photodegradation, exhibit properties valuable for photodynamic therapy applications (Pişkin et al., 2020).

Antibacterial Activity

Novel cyanopyridine derivatives, obtained from bromo-substituted pyridine compounds, show significant antibacterial activity. These compounds, synthesized from various bromo-substituted intermediates, demonstrate their potential in antimicrobial applications (Bogdanowicz et al., 2013).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-5-phenoxypyridine is not available in the search results, general precautions for handling similar compounds include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-phenoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of cellular responses to stress and inflammation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain cancer cells by targeting glycolytic and mitochondrial metabolism . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes such as metabolism, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, studies have shown that the compound can reduce the growth of malignant peripheral nerve sheath tumors in a dose-dependent manner . High doses may result in toxicity and adverse effects on normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it targets glycolytic and mitochondrial metabolism, leading to the inhibition of key metabolic pathways in cancer cells . These interactions can result in changes in the levels of metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It may interact with transporters and binding proteins that facilitate its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its site of action, where it can exert its biochemical effects .

properties

IUPAC Name

3-bromo-5-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAAKVXECVQWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631775
Record name 3-Bromo-5-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28232-63-5
Record name 3-Bromo-5-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium phenoxide trihydrate (7.50 g, 44.1 mmol) was dried under vacuum at 65° C. for 18 h at 0.6 mm Hg to yield 5.08 g of sodium phenoxide. Under a nitrogen atmosphere, 3,5-dibromopyridine (4.00 g, 16.9 mmol) and anhydrous N,N-dimethylformamide (40 mL) were added to the sodium phenoxide (5.08 g, 43.8 mmol). The resulting mixture was stirred at 110° C. for 44 h. After cooling to ambient temperature, water (75 mL) was added, and the pH was adjusted to 13.0 using 30% NaOH solution. The solution was extracted with diethyl ether (4×60 mL). The combined ether extracts were washed with saturated NaCl solution (50 mL), dried (NaSO4), filtered and concentrated by rotary evaporation to a brown oil (4.0 g). The oil was vacuum distilled, collecting a forerun (317 mg), bp 48°-65° C. at 0.05 mm Hg. Further distillation afforded 3.35 g (79.8%) of 3-bromo-5-phenoxypyridine as a pale-yellow oil, bp 75°-112° C. at 0.05 mm Hg (lit. bp 110°-115° C. at 1.7 mm Hg, see K. Fujikawa, et al. Agr. Biol. Chem. 34: 68 (1970).
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4 g
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5.08 g
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75 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydride (1.35 g of 80% in mineral oil, 45.0 mmol) was added to a stirred solution of phenol (4.26 g, 45.3 mmol) in DMF (30 mL) at 0° C., under nitrogen. The mixture was stirred at room temperature for 3 h, treated with 3,5-dibromopyridine (4.0 g, 16.9 mmol) and heated at 100° C. for 48 h. The reaction mixture was cooled to room temperature, poured into a mixture of water (100 mL) and 5M sodium hydroxide (10 mL), and extracted with ether (3×60 mL). The combined ether extracts were dried (Na2SO4), filtered, and rotary evaporated to a pale yellow semi-solid (4.9 g). This was chromatographed on a silica gel (200 g) column with hexane/ethyl acetate/chloroform (8:1:1, v/v) as eluant to give 2.86 g (68% yield) of a colorless oil.
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1.35 g
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4.26 g
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100 mL
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68%

Synthesis routes and methods IV

Procedure details

3,5-Dibromopyridine (4.74 g), phenol (1.88 g), anhydrous potassium carbonate (3.04 g), copper bronze (0.1 g) in dry N,N-dimethylformamide (20 ml) were stirred under an atmosphere of nitrogen at 145–150° C. for 4.25 hours then cooled and poured into water. The mixture was extracted with diethyl ether (three times), the extracts were combined, washed with water (three times) then dried over magnesium sulphate and evaporated under reduced pressure to give an oil. The oil was fractionated by chromatography (silica; hexane: diethyl ether; 2:1 by volume) to give the required product, 1.70 g, as a colourless oil.
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4.74 g
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1.88 g
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3.04 g
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20 mL
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copper bronze
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0.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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